molecular formula C17H16N2O4 B3015865 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921838-34-8

3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B3015865
CAS No.: 921838-34-8
M. Wt: 312.325
InChI Key: URPQYUNYWKFJMX-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of benzamides and indole derivatives. It is characterized by the presence of a benzamide moiety substituted with two methoxy groups at positions 3 and 5, and an indolinone moiety at position 2. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Scientific Research Applications

Anticancer and Antioxidant Activities

A study by Gudipati, Anreddy, and Manda (2011) synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, which showed significant anticancer activity against various cancer cell lines, including HeLa, IMR-32, and MCF-7. These compounds also demonstrated potent antioxidant activities, suggesting their potential as therapeutic agents in conditions where oxidative stress plays a role in pathology. The study emphasized that derivatives substituted at the C5 position exhibited more potent activities, highlighting the importance of structural modifications in enhancing biological activity (Gudipati, Anreddy, & Manda, 2011).

Ligand-Binding Properties

Another study focused on the synthesis and characterization of novel compounds derived from 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide, examining their ligand-binding properties. These compounds were evaluated for their affinity towards various receptors, suggesting their potential use in imaging and therapeutic applications targeting specific receptor sites. The study highlighted the versatility of these compounds in biomedical research, particularly in the development of novel diagnostic and therapeutic agents (Hou et al., 2006).

Future Directions

The compound and its derivatives could be further explored for their potential therapeutic applications, particularly in the context of kinase irregularity and neurodegenerative tauopathies . Additionally, their antioxidant and antibacterial properties could be of interest .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-oxoindoline-5-amine under appropriate conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hyd

Properties

IUPAC Name

3,5-dimethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-22-13-6-11(7-14(9-13)23-2)17(21)18-12-3-4-15-10(5-12)8-16(20)19-15/h3-7,9H,8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQYUNYWKFJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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